![molecular formula C20H18N4O3S B2650638 Ethyl 2-({[(6-pyridin-4-ylpyridazin-3-yl)thio]acetyl}amino)benzoate CAS No. 872702-15-3](/img/structure/B2650638.png)
Ethyl 2-({[(6-pyridin-4-ylpyridazin-3-yl)thio]acetyl}amino)benzoate
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Overview
Description
The compound “Ethyl 2-({[(6-pyridin-4-ylpyridazin-3-yl)thio]acetyl}amino)benzoate” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyridazine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the pyridine and pyridazine rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the pyridine and pyridazine rings might influence its solubility and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
Ethyl 2-({[(6-pyridin-4-ylpyridazin-3-yl)thio]acetyl}amino)benzoate is a compound that can be involved in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals. The heterocyclic compounds play a significant role in asymmetric synthesis, serving as chiral building blocks for enantioselective alkaloid synthesis. This process involves asymmetric intramolecular Michael reactions, showcasing the compound's utility in constructing complex molecular architectures with potential biological activity (Hirai, Terada, Yamazaki, & Momose, 1992).
Novel Synthetic Pathways
Research has demonstrated novel synthetic pathways involving this compound derivatives for the development of benzothiazole and pyrimidine derivatives. These pathways utilize microwave-assisted synthesis under solvent-free conditions, highlighting the compound's versatility in organic synthesis. The generated derivatives have been explored for their biological activity, indicating the compound's potential as a precursor for biologically active molecules (Bhoi, Borad, Pithawala, & Patel, 2016).
Antimicrobial and Antioxidant Activities
Further applications include the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives starting from related compounds. These synthesized products have shown antimicrobial and antioxidant activities, highlighting the potential use of this compound derivatives in developing new antimicrobial agents. The in silico molecular docking screenings towards GlcN-6-P synthase as the target protein indicate moderate to good binding energies, suggesting the compound's utility in drug discovery and development processes (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Molecular Docking and In Vitro Screening
The compound and its derivatives have been involved in molecular docking and in vitro screening processes to evaluate their potential as antimicrobial agents. This research demonstrates the utility of this compound in the preliminary stages of drug development, specifically in identifying compounds with possible biological activities (E. M. Flefel et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-5-3-4-6-17(15)22-18(25)13-28-19-8-7-16(23-24-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIOPHZROQCFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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